2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid
Description
2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid is a complex organic compound that features a benzofuran ring fused with an isoxazole ring
Properties
IUPAC Name |
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-4-10-5-9(2-3-12(10)18-8)13-6-11(15-19-13)7-14(16)17/h2-3,5-6,8H,4,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOMBQHAFIMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The isoxazole ring can be introduced through a cycloaddition reaction involving nitrile oxides and alkenes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the isoxazole ring or the benzofuran ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets. The benzofuran and isoxazole rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and the biological target .
Comparison with Similar Compounds
Similar Compounds
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: A compound with similar structural features but different functional groups.
6-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another structurally related compound with potential entactogenic properties.
Uniqueness
2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid is unique due to the combination of the benzofuran and isoxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for developing new molecules with specific activities .
Biological Activity
2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid is a complex organic compound that combines isoxazole and benzofuran moieties, suggesting potential for diverse biological activities. This article explores its biological activity based on available research, including data tables and findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structural features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 1209640-28-7 |
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study assessed the antimicrobial efficacy of various derivatives against common pathogens, revealing promising results.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Isoxazole + Benzofuran | Antimicrobial |
| Compound B | Quinazoline + Alkane | Anticancer |
| Compound C | Isoxazole + Aromatic Ring | Anti-inflammatory |
Case Studies
- Case Study on Anticancer Activity : A study investigated the anticancer properties of a related compound featuring the isoxazole structure. The results indicated significant cytotoxicity against cancer cell lines, suggesting that modifications to the isoxazole moiety could enhance efficacy.
- Case Study on Anti-inflammatory Effects : Another research explored the anti-inflammatory potential of compounds with similar structural characteristics. The findings indicated that these compounds could inhibit pro-inflammatory cytokines, thereby reducing inflammation in vitro.
In Silico Studies
In silico modeling has been employed to predict the biological activity spectrum of this compound based on its structural features. These predictive models suggest that the compound may interact with several biological targets, enhancing its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
